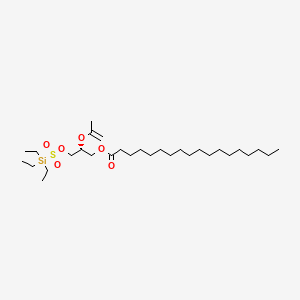
N-Des-2-methylpropan-2-ol Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Des-2-methylpropan-2-ol Docetaxel is a chemical compound that serves as an impurity in the production of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Des-2-methylpropan-2-ol Docetaxel is synthesized through a series of chemical reactions involving the modification of DocetaxelThe reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures and inert atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced as a white solid with a purity of 95% or higher.
Chemical Reactions Analysis
Types of Reactions
N-Des-2-methylpropan-2-ol Docetaxel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield compounds with fewer functional groups .
Scientific Research Applications
N-Des-2-methylpropan-2-ol Docetaxel has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in the analysis and quality control of Docetaxel and its derivatives.
Biology: It is used in studies investigating the biological activity and toxicity of Docetaxel and related compounds.
Medicine: The compound is used in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Industry: It is used in the production of high-purity Docetaxel for pharmaceutical applications
Mechanism of Action
N-Des-2-methylpropan-2-ol Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and prevents their depolymerization, leading to the stabilization of the microtubule structure. This disrupts the cell’s ability to divide, ultimately leading to cell death. The compound primarily targets the microtubule network within the cell, affecting various cellular processes such as intracellular transport and signal transduction .
Comparison with Similar Compounds
N-Des-2-methylpropan-2-ol Docetaxel is similar to other Docetaxel impurities and derivatives, such as N-Formyl Docetaxel and Paclitaxel. it is unique in its specific structure and the functional groups it contains. This uniqueness allows it to be used as a specific reference standard in the analysis of Docetaxel and its derivatives .
List of Similar Compounds
- N-Formyl Docetaxel
- Paclitaxel
- Docetaxel
Properties
Molecular Formula |
C39H45NO13 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI Key |
ZPFNUFWWQRPULO-QFGFHNKISA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
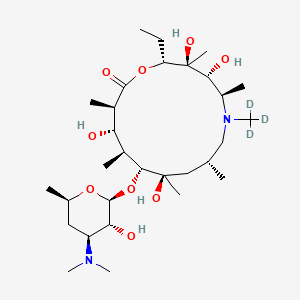
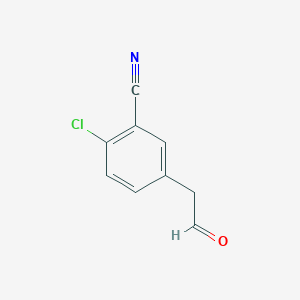
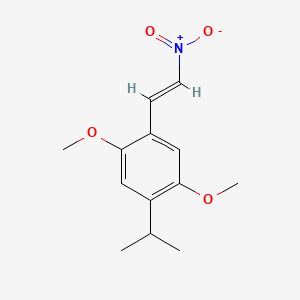
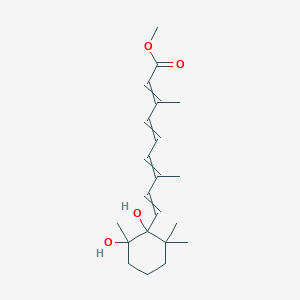
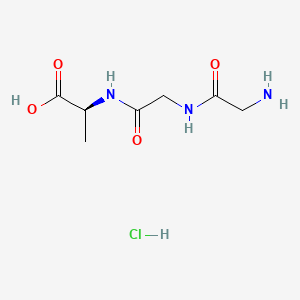
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
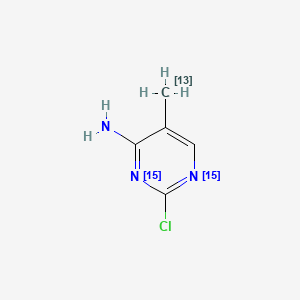
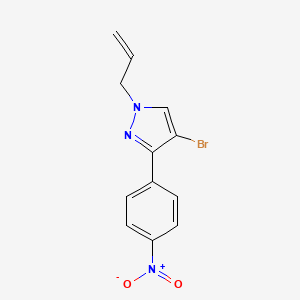



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
